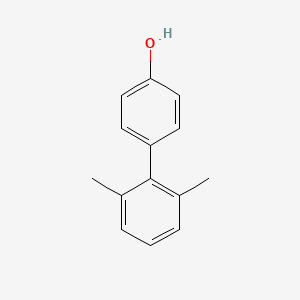
4-(2,6-Dimethylphenyl)phenol
説明
“4-(2,6-Dimethylphenyl)phenol” is a chemical compound with the molecular weight of 198.26 .
Synthesis Analysis
Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . A study on selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation has been reported .Chemical Reactions Analysis
Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
“this compound” is a solid with a phenolic odor . It has a melting point range of 45 - 48 °C and a boiling point of 203 °C .科学的研究の応用
Plastics Industry and Phenol Methylation : A study by Żukowski et al. (2014) explored the methylation of phenol to produce 2,6-dimethylphenol, a compound crucial for the plastics industry. This process was conducted using a fluidized bed of iron-chromium catalyst, achieving over 90% phenol conversion and more than 85% selectivity for 2,6-dimethylphenol. This research is significant for the plastics industry, particularly in optimizing the production of 2,6-dimethylphenol (Żukowski et al., 2014).
Crystallography and Solvates : Nath and Baruah (2013) focused on the polymorphs and solvates of bis-phenols, specifically including derivatives of 4-(2,6-dimethylphenyl)phenol. Their research is vital in understanding the structural and solvate variations of these compounds, which has implications in materials science and crystal engineering (Nath & Baruah, 2013).
Molecular Structure and Computational Studies : Karakurt et al. (2016) conducted a study on a compound containing a 2,6-dimethylphenyl unit, focusing on its molecular structure using X-ray diffraction and computational methods. This research contributes to the understanding of the molecular properties and potential applications of such compounds in various scientific fields (Karakurt et al., 2016).
Chemical Interactions and Synthesis : Research by Helden, Borg, and Bickel (2010) examined the interaction of 2,6-dimethylphenol with other chemicals, contributing to the broader understanding of chemical synthesis and reactions involving this compound (Helden, Borg, & Bickel, 2010).
Catalytic and Synthesis Applications : A study by Łysik et al. (2014) investigated the gas-phase methylation of phenol over an iron-chromium catalyst to produce 2,6-dimethylphenol. This research is significant for chemical synthesis and catalytic processes, particularly in the production of industrially relevant phenolic compounds (Łysik et al., 2014).
Antioxidant Capacity and Enzymatic Modification : Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol, aiming to produce compounds with higher antioxidant capacity. This research is important for the development of bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
作用機序
Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
特性
IUPAC Name |
4-(2,6-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFZFBHMTZMCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



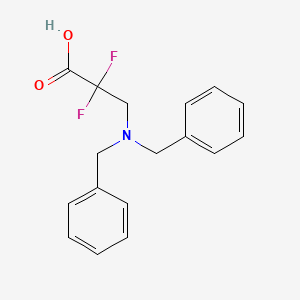
![5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3038730.png)
![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)
![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)
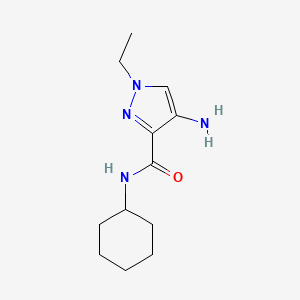

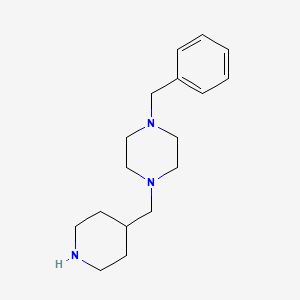
![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)
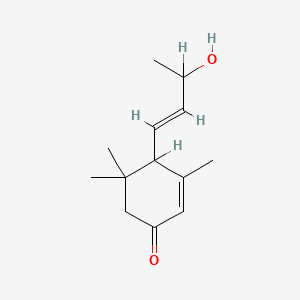

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)